2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide is a synthetic compound known for its potential applications in various scientific fields. This compound features a piperidine ring, a trifluoromethyl group, and a propanamide moiety, making it a unique and versatile molecule. It has been studied for its potential therapeutic effects, particularly in the context of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-methyl-5-(trifluoromethyl)benzoyl chloride with piperidine under basic conditions to form the intermediate compound. This intermediate is then reacted with propanamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its effects on cellular processes and signaling pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. It has been shown to inhibit serine/arginine-rich protein kinases (SRPKs), which play a critical role in regulating pre-mRNA splicing events . By inhibiting these kinases, the compound can alter the expression of genes involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide: Another compound with a similar structure and potential anticancer properties.
N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)acetamide: Shares structural similarities and is used in similar research applications.
Uniqueness
2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to selectively inhibit SRPKs makes it a valuable compound for targeted cancer therapy research.
Properties
Molecular Formula |
C16H21F3N2O |
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Molecular Weight |
314.35 g/mol |
IUPAC Name |
2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C16H21F3N2O/c1-11(2)15(22)20-13-10-12(16(17,18)19)6-7-14(13)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,22) |
InChI Key |
RQCLYPAQXWADAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2 |
Origin of Product |
United States |
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